1-ethyl-7-(4-ethylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
1-ethyl-7-(4-ethylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(1H)-ones. This compound is characterized by the presence of an ethyl group at the first position, a 4-ethylphenyl group at the seventh position, a mercapto group at the second position, and a trifluoromethyl group at the fifth position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-7-(4-ethylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials
Formation of Pyrido[2,3-d]pyrimidin-4(1H)-one Core: This step typically involves the condensation of a pyridine derivative with a suitable amine or amide under acidic or basic conditions.
Introduction of Ethyl Group: The ethyl group can be introduced using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Introduction of 4-Ethylphenyl Group: This step involves the use of a Suzuki coupling reaction, where a 4-ethylphenylboronic acid is coupled with the pyrido[2,3-d]pyrimidin-4(1H)-one core in the presence of a palladium catalyst.
Introduction of Mercapto Group: The mercapto group can be introduced using thiolating agents such as thiourea or thiolacetic acid under basic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-7-(4-ethylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl and 4-ethylphenyl groups can undergo electrophilic substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Coupling Reactions: The compound can undergo coupling reactions with various boronic acids or halides to form new C-C bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, electrophiles, suitable catalysts
Coupling Reactions: Boronic acids, halides, palladium catalyst
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives
Coupling Reactions: Coupled products with new C-C bonds
Scientific Research Applications
1-ethyl-7-(4-ethylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential as an anticancer agent, antiviral agent, and anti-inflammatory agent.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-ethyl-7-(4-ethylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key biological processes, such as cell proliferation and signal transduction, which are essential for the survival and growth of cancer cells.
Comparison with Similar Compounds
1-ethyl-7-(4-ethylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
1-ethyl-7-(4-methylphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a methyl group instead of an ethyl group at the fourth position.
1-ethyl-7-(4-ethylphenyl)-2-mercapto-5-(difluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group at the fifth position.
1-ethyl-7-(4-ethylphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(1H)-one: Similar structure but with a different pyrimidine ring fusion.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
1-ethyl-7-(4-ethylphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3OS/c1-3-10-5-7-11(8-6-10)13-9-12(18(19,20)21)14-15(22-13)24(4-2)17(26)23-16(14)25/h5-9H,3-4H2,1-2H3,(H,23,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJRNCMRUCKXIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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